2-苯甲酰戊酸乙酯

描述

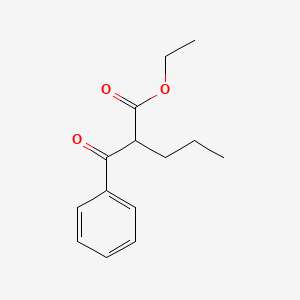

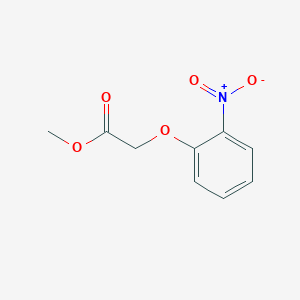

Ethyl 2-benzoylpentanoate is a chemical compound that belongs to the class of organic compounds called esters . It has a molecular formula of C14H18O3 and a molecular weight of 234.29 g/mol . The IUPAC name for this compound is ethyl 2-benzoylpentanoate .

Molecular Structure Analysis

Ethyl 2-benzoylpentanoate contains a total of 35 bonds; 17 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aromatic) .

Physical And Chemical Properties Analysis

Ethyl 2-benzoylpentanoate has a molecular weight of 234.29 g/mol . It has a XLogP3-AA value of 3.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 7 rotatable bonds . The topological polar surface area is 43.4 Ų .

科学研究应用

Synthesis and Biological Activities

Ethyl benzoylacetate, a compound related to Ethyl 2-benzoylpentanoate, has been utilized in the synthesis of various pyrano derivatives with potential biological activities. The synthesis involves reactions with various compounds like 2-benzylidenemalanonitrile, carbon disulfide, and formamide, leading to a range of pyrano derivatives. These derivatives are of interest due to their established structures and potential biological applications (Shehab & Ghoneim, 2016).

Drug Delivery Systems

In the context of drug delivery, benzoyl peroxide, which is structurally related to Ethyl 2-benzoylpentanoate, has been encapsulated in ethylcellulose microparticles to control its release to the skin. This approach aims to reduce skin irritation while minimizing percutaneous absorption, a significant advancement in topical formulations for treating acne and athlete's foot (Jelvehgari et al., 2006).

Herbicide Application

The compound Ethyl (±)-2-(N-benzoyl-3,4-dichloroanilino) propionate, a derivative of Ethyl 2-benzoylpentanoate, has been used as a herbicide. Its effectiveness is dependent on its degradation to an active acid form, which inhibits stem elongation in wild plants like oats, thus preventing their competition with cereal crops. The selectivity of this herbicide is based on the relative rate of its de-esterification and subsequent detoxication to inactive conjugates (Jeffcoat & Harries, 1973).

Synthesis of Complex Compounds

Ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate, another derivative, has been synthesized and its complexes with copper(II) and cobalt(II) ions have been studied. These compounds have distinct configurations and their thermal behavior has been analyzed, indicating potential applications in various chemical and industrial processes (Maksimov et al., 2020).

Pharmaceutical Research

The vibrational studies of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy) acetate, a compound related to Ethyl 2-benzoylpentanoate, have been conducted using FTIR, FT-Raman analysis, and DFT computations. This research contributes to understanding the pharmaceutical activity of the molecule, revealing the possibility of charge transfer within the molecule and highlighting its potential pharmaceutical applications (Amalanathan et al., 2015).

Antithrombotic Agents

In the field of anticoagulants, [Ethyl p-(6-guanidinohexanoyloxy) benzoate] methanesulfonate, structurally related to Ethyl 2-benzoylpentanoate, has been studied for its antithrombotic properties. This compound effectively inhibits fibrin formation, indicating its potential as an antithrombotic agent, differentiating it from other compounds like aprotinin (Ohno et al., 1981).

Agricultural Applications

Benzoylprop ethyl, a compound related to Ethyl 2-benzoylpentanoate, has been used in agricultural settings for the control of wild oat in wheat crops. Studies have shown that even late-stage removal of wild oat using benzoylprop ethyl leads to significant yield increases, demonstrating its efficacy and crop tolerance (Kirkland & Ashford, 1976).

Synthesis of α

-Ketoamide DerivativesThe use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate), in the synthesis of α-ketoamide derivatives, highlights another application related to Ethyl 2-benzoylpentanoate. This process involves the synthesis of α-ketoamide derivatives linked to benzoyl amino acid esters, demonstrating enhanced purity and yield. This method shows potential in creating diverse chemical compounds for various applications (El‐Faham et al., 2013).

Copolymer Synthesis

Research on the copolymerization of ethyl acrylate and n-butyl methacrylate, facilitated by benzoyl peroxide, provides insights into the role of similar compounds in polymer science. The study focuses on understanding the kinetic behavior and composition of these copolymers, which can be critical for developing new materials with specific properties (Ivin et al., 1981).

属性

IUPAC Name |

ethyl 2-benzoylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-8-12(14(16)17-4-2)13(15)11-9-6-5-7-10-11/h5-7,9-10,12H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSIFKKEDZIPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290887 | |

| Record name | ethyl 2-benzoylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-benzoylpentanoate | |

CAS RN |

24317-96-2 | |

| Record name | Ethyl β-oxo-α-propylbenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24317-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 71618 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024317962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC71618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-benzoylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)